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Benzofurazan, 5-(dimethylamino)-

Cat. No.: B12901316
CAS No.: 6124-22-7
M. Wt: 163.18 g/mol
InChI Key: UBLXBCSZUQBHHV-UHFFFAOYSA-N
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Description

Significance of Benzofurazan (B1196253) Derivatives in Contemporary Chemical Research

Benzofurazan derivatives represent a significant class of heterocyclic compounds that have attracted substantial attention in modern chemical research. Their versatile nature has led to investigations into a wide array of applications. Researchers have explored their potential in medicinal chemistry, with studies indicating antimicrobial, antiviral, and anticancer properties for certain derivatives. ontosight.aiontosight.ai The modification of the benzofurazan core with different functional groups can significantly alter its biological activity, making these compounds attractive scaffolds for drug discovery and development. ontosight.aiontosight.ai

Beyond medicinal applications, benzofurazan derivatives are noted for their fluorescent properties. mdpi.com This characteristic has made them valuable as fluorogenic reagents and probes in analytical chemistry and bioimaging. rsc.orgresearchgate.net The electronic properties of the benzofurazan ring system, influenced by substituents, allow for the design of molecules with specific absorption and emission characteristics. rsc.org Furthermore, their reactivity makes them useful intermediates in the synthesis of more complex molecules. mdpi.com

Historical Context and Evolution of Benzofurazan Chemistry

The study of benzofurazan and its N-oxide counterpart, benzofuroxan, dates back to the mid-20th century. acs.org Early research focused on understanding the fundamental chemistry and reactivity of this heterocyclic system. Over the decades, the field has evolved significantly, driven by the discovery of the diverse properties of substituted benzofurazans. A notable milestone in this evolution was the recognition of their potential as biologically active agents in 1968, with reports on their bactericidal, fungicidal, and insecticidal activities. mdpi.com

The exploration of their fluorescent properties began in earnest in the early 1990s, opening up new avenues of research in materials science and analytical chemistry. mdpi.comrsc.org The development of synthetic methodologies to introduce a wide variety of substituents at different positions of the benzofurazan ring has been a continuous focus, allowing for the fine-tuning of their chemical and photophysical properties. rsc.orgmdpi.com This has led to the creation of a vast library of benzofurazan derivatives with tailored functionalities for specific applications.

Structural Classifications and Nomenclature of Substituted Benzofurazans

Benzofurazan, systematically named 2,1,3-benzoxadiazole, is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a furazan (B8792606) (1,2,5-oxadiazole) ring. nih.gov The numbering of the benzofurazan ring system follows standard chemical nomenclature rules.

Substituted benzofurazans are named based on the position and identity of the substituent groups attached to the benzene portion of the ring. For the compound in focus, "Benzofurazan, 5-(dimethylamino)-," the "5-" indicates that the dimethylamino group (-N(CH₃)₂) is attached to the 5th carbon atom of the benzofurazan ring.

The electronic nature of the substituents significantly influences the properties of the benzofurazan derivative. Substituents are broadly classified as either electron-donating or electron-withdrawing. This classification is crucial for predicting the reactivity, stability, and photophysical characteristics of the molecule. rsc.org For instance, the dimethylamino group in 5-(dimethylamino)benzofurazan is a strong electron-donating group.

Overview of Research Trajectories for 5-(dimethylamino)-Benzofurazan

Research on 5-(dimethylamino)benzofurazan has primarily revolved around its synthesis, spectroscopic characterization, and its use as a building block in the creation of more complex molecules. While specific extensive studies on this particular derivative are not as widespread as for some other benzofurazans, its structural motif is relevant in several research contexts.

The presence of the electron-donating dimethylamino group makes it an interesting subject for studying substituent effects on the electronic and photophysical properties of the benzofurazan system. This includes investigations into its fluorescence and its potential as a component in solvatochromic dyes, which change color depending on the polarity of the solvent.

Furthermore, the amino group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger molecular frameworks. This makes it a potentially useful intermediate in the synthesis of novel materials and biologically active compounds. Spectroscopic data, including mass spectrometry, provides essential information for its identification and characterization. spectrabase.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B12901316 Benzofurazan, 5-(dimethylamino)- CAS No. 6124-22-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6124-22-7

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

N,N-dimethyl-2,1,3-benzoxadiazol-5-amine

InChI

InChI=1S/C8H9N3O/c1-11(2)6-3-4-7-8(5-6)10-12-9-7/h3-5H,1-2H3

InChI Key

UBLXBCSZUQBHHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=NON=C2C=C1

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

One-Dimensional NMR (¹H, ¹³C) Investigations

One-dimensional NMR provides fundamental information about the molecular skeleton. A ¹H NMR spectrum would identify the number of distinct proton environments and their electronic surroundings. For Benzofurazan (B1196253), 5-(dimethylamino)-, one would expect to observe signals corresponding to the aromatic protons on the benzofurazan ring and a distinct singlet for the protons of the two methyl groups in the dimethylamino substituent. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) of the aromatic protons would be crucial for confirming their relative positions (ortho, meta, para) on the benzene (B151609) ring portion of the molecule.

Similarly, a ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the carbons of the dimethylamino group and the six carbons of the benzofurazan ring system. The chemical shifts would help differentiate between the carbons directly bonded to nitrogen and oxygen and the other aromatic carbons.

Interactive Data Table: Expected ¹H and ¹³C NMR Signals (Note: The following table is a hypothetical representation of expected signals, as experimental data is unavailable.)

Atom TypeExpected Signal TypeExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic CHProton (¹H)6.0 - 8.0Doublet, Doublet of Doublets
N(CH₃)₂Proton (¹H)2.5 - 3.5Singlet
Aromatic CCarbon (¹³C)100 - 160Singlet
N(CH₃)₂Carbon (¹³C)30 - 50Quartet (in coupled spectrum)

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by showing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov It would be used to definitively assign which proton signal corresponds to which carbon signal in the benzofurazan ring system.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This technique would be invaluable for establishing the connectivity across the entire molecule. For instance, it would show correlations between the protons of the dimethylamino group and the carbon atom at the 5-position of the benzofurazan ring, confirming the substituent's location.

Low-Temperature NMR for Conformational Studies

Low-temperature NMR spectroscopy is a specialized technique used to study the conformational dynamics of molecules that are flexible at room temperature. By slowing down molecular motions, it may be possible to observe distinct signals for different conformers. For Benzofurazan, 5-(dimethylamino)-, this could potentially be used to investigate the rotation of the dimethylamino group relative to the plane of the benzofurazan ring, although significant conformational flexibility that would necessitate such a study is not immediately apparent for this relatively rigid structure.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For Benzofurazan, 5-(dimethylamino)-, with the molecular formula C₈H₉N₃O, the exact mass is calculated to be 163.074562 g/mol . An HRMS measurement confirming this value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula. washington.edunist.govresearchgate.net

Interactive Data Table: HRMS Data

Compound NameMolecular FormulaCalculated Exact Mass ( g/mol )
Benzofurazan, 5-(dimethylamino)-C₈H₉N₃O163.074562

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is used to fragment a selected ion (the parent or precursor ion) to produce a series of daughter or product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. In an ESI-MS/MS experiment on the protonated molecule [M+H]⁺ of Benzofurazan, 5-(dimethylamino)-, one would expect to observe fragmentation pathways such as the loss of methyl groups or other characteristic neutral losses from the benzofurazan ring system. Analyzing these fragments would provide further evidence to confirm the proposed molecular structure. uobasrah.edu.iq

Insufficient Data for Comprehensive Spectroscopic and Structural Analysis of Benzofurazan, 5-(dimethylamino)-

A thorough review of available scientific literature reveals a significant lack of specific experimental data for the chemical compound Benzofurazan, 5-(dimethylamino)-. While general information on the spectroscopic properties of the broader benzofurazan class of compounds is accessible, detailed and specific data pertaining to the 5-(dimethylamino)- derivative, as required for a comprehensive analysis, is not sufficiently available in published resources.

This data scarcity prevents a detailed discussion and the creation of informative data tables for its advanced spectroscopic characterization and structural elucidation, including its vibrational, crystallographic, and electronic spectroscopic properties. The specific research findings needed to populate the requested sections on Fourier Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, X-ray Crystallography, UV-Visible Absorption Spectroscopy, and Fluorescence and Photoluminescence Spectroscopy for "Benzofurazan, 5-(dimethylamino)-" are not present in the currently accessible scientific literature.

Therefore, it is not possible to generate the requested in-depth article with the specified structured outline and data tables at this time. Further experimental research and publication of the findings for "Benzofurazan, 5-(dimethylamino)-" would be required to fulfill such a request.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a robust framework for understanding the fundamental electronic characteristics that govern the behavior of molecules. These methods allow for the detailed investigation of molecular orbitals, charge distribution, and the prediction of spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. For benzofurazan (B1196253) derivatives, DFT calculations, often employing the B3LYP functional with basis sets such as 6-31+g(d,p), are utilized to optimize molecular geometries and determine key physico-chemical and structural descriptors. researchgate.net These calculations are crucial for understanding the reactivity of these compounds. researchgate.net

The methodology allows for the determination of important electronic parameters that correlate with the molecule's stability and reactivity. For instance, the calculated electronic properties can be used to rationalize kinetic data from chemical reactions involving benzofurazan derivatives. researchgate.net

Table 4.1: DFT Calculation Parameters for Benzofurazan Derivatives
ParameterValue/Method
Functional B3LYP researchgate.net
Basis Set 6-31+g(d,p) researchgate.net
Solvation Model Conductor Polarizable Continuum Model (CPCM) researchgate.net
Software Gaussian 09 researchgate.net

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is a widely used and effective method. researchgate.net This approach allows for the simulation of electronic absorption spectra, providing insights into the nature of electronic transitions. researchgate.net For benzofurazan derivatives, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which show good correlation with experimental absorption spectra. researchgate.net These calculations are vital for understanding the photophysical properties and designing molecules with specific optical characteristics.

Ab initio methods, which are based on first principles without the use of experimental data for parametrization, offer a high level of theory for electronic structure calculations. nih.gov Methods like Hartree-Fock (HF) can be employed to compute vibrational frequencies and other molecular properties. nih.gov

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them computationally less expensive and suitable for larger molecules. rsc.org The ZINDO semi-empirical quantum chemistry method, for example, has been used to predict the emission spectra of amino-substituted benzofurazan derivatives. researchgate.net These methods provide a valuable compromise between computational cost and accuracy for specific applications. rsc.orgnih.gov

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy and spatial distribution of these orbitals dictate how a molecule interacts with other species and how it behaves upon electronic excitation.

For amino-substituted benzofurazan compounds, the HOMO and LUMO energy levels are critical in governing many chemical reactions. researchgate.net The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. In derivatives of benzofurazan, the distribution of the HOMO and LUMO is often localized on different parts of the molecule, indicating the potential for intramolecular charge transfer (ICT) upon excitation. For amino-substituted NBD (nitrobenzofurazan) compounds, the emission properties are primarily dictated by transitions from the LUMO and LUMO+1 to the HOMO. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the electronic and optical properties of a molecule. A smaller energy gap generally corresponds to easier electronic excitation, leading to absorption of light at longer wavelengths.

For amino-substituted NBD compounds, the HOMO and LUMO energy levels, and consequently the energy gap, can be determined both experimentally through techniques like Cyclic Voltammetry (CV) and theoretically via DFT calculations. researchgate.net For a series of amino-substituted NBDs, DFT calculations have estimated LUMO energy levels to be in the range of -3.55 eV to -3.62 eV, while HOMO energy levels were found to be around -5.76 eV to -5.87 eV. researchgate.net This results in an energy gap that is consistent with the observed absorption and emission in the visible region of the electromagnetic spectrum. researchgate.net The bathochromic (red) shift in the emission of these compounds is attributed to the presence of the NBD moiety and the amino substituent group. researchgate.net

Table 4.2: Calculated Frontier Orbital Energies for Amino-Substituted NBD Derivatives
CompoundHOMO Energy (eV) researchgate.netLUMO Energy (eV) researchgate.netEnergy Gap (eV)
NBD-Morpholino-5.87-3.622.25
NBD-Piperidino-5.79-3.552.24
NBD-Pyrrolidino-5.76Not specifiedNot specified

Note: The energy gap is calculated as the absolute difference between the HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) is a crucial descriptor in computational chemistry, providing a visual representation of the charge distribution within a molecule. It is used to predict and understand how molecules interact, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map illustrates regions of positive, negative, and neutral electrostatic potential, typically colored blue, red, and green, respectively. nih.gov

For Benzofurazan, 5-(dimethylamino)-, the MEP would be characterized by a distinct separation of charge due to the electronic properties of its constituent groups. The benzofurazan ring system is inherently electron-deficient, while the 5-(dimethylamino)- group is a strong electron-donating group. This intramolecular charge transfer (ICT) dynamic dictates the charge distribution.

Negative Potential (Red/Yellow Regions): High electron density is expected to be localized on the oxygen and nitrogen atoms of the furazan (B8792606) ring. These areas represent the most likely sites for electrophilic attack and for forming hydrogen-bonding interactions. researchgate.netnih.gov

Positive Potential (Blue Regions): The hydrogen atoms of the dimethylamino group and the aromatic ring would exhibit positive electrostatic potential, indicating regions of lower electron density.

Charge Distribution: The dimethylamino group pushes electron density into the benzofurazan core, enhancing the negative potential around the heteroatoms of the fused ring system. This push-pull electronic structure is fundamental to the molecule's reactivity and its applications, for instance, as a fluorescent probe where the ICT character influences its photophysical properties.

Statistical analyses have demonstrated a robust linear correlation between MEP values and substituent effects (like those described by Hammett parameters), making MEP a versatile and physically meaningful predictor of electronic behavior in chemical reactions. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of electron density to characterize chemical bonding and noncovalent interactions (NCIs). nih.govresearchgate.net By identifying critical points in the electron density (ρ(r)), QTAIM can define atoms, bonds, rings, and cages and quantify the nature of the interactions between them.

A QTAIM analysis of Benzofurazan, 5-(dimethylamino)- would reveal key topological features:

Bond Critical Points (BCPs): The presence of a BCP and a corresponding bond path between two atoms is a universal indicator of a bonding interaction. nih.govresearchgate.net The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), classify the interaction.

Covalent Bonds: High ρ(r) and negative ∇²ρ(r) values would characterize the C-C, C-N, N-O, and C-H bonds within the molecule, indicating shared-electron interactions.

Noncovalent Interactions: Low ρ(r) and positive ∇²ρ(r) values would identify weaker, closed-shell interactions. In derivatives or complexes of 5-(dimethylamino)benzofurazan, this could include intramolecular hydrogen bonds (e.g., C-H···O) or intermolecular interactions like π···π stacking. researchgate.net

Ring Critical Points (RCPs): RCPs would be found in the center of the benzene (B151609) and furazan rings, characteristic of their cyclic structures.

In studies of related nitrobenzofurazan derivatives, QTAIM has been successfully used to identify and categorize various NCIs, such as N–O, N–H, O–H, and C–H interactions, based on the topological parameters at the BCPs. nih.gov This type of analysis is instrumental in understanding the forces that stabilize molecular conformations and crystal packing. researchgate.net

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to elucidate reaction mechanisms, providing insights into the energetics and geometries of reactants, transition states, intermediates, and products. nih.gov Density Functional Theory (DFT) is a particularly effective and widely used method for modeling such reactions due to its balance of accuracy and computational efficiency. nih.gov

To quantify the reactivity of molecules like Benzofurazan, 5-(dimethylamino)-, several theoretical descriptors are employed.

Global Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. For benzofurazan derivatives, which are often used as electrophiles in Nucleophilic Aromatic Substitution (SNAr) reactions, this index is particularly relevant. Studies on related systems have shown a strong correlation between the electrophilicity index and Hammett's substituent constants, providing a quantitative measure of how substituents modulate reactivity. researchgate.net The electron-donating dimethylamino group would significantly lower the electrophilicity of the benzofurazan core compared to unsubstituted or electron-withdrawing group-substituted analogs.

Mayr's Reactivity Scales: This empirical approach provides a comprehensive framework for predicting reaction rates by assigning electrophilicity (E) and nucleophilicity (N) parameters to reactants. uni-muenchen.deprinceton.edu The rate constant (k) of a reaction can be predicted using the linear free-energy relationship: log k = sN(N + E) , where sN is a nucleophile-specific sensitivity parameter. uni-muenchen.de Although a specific E value for 5-(dimethylamino)benzofurazan is not readily available, the N and sN parameters for various nucleophiles (including amines) are well-documented in Mayr's database. lmu.de This framework is invaluable for predicting whether a given nucleophile will react with an electrophilic benzofurazan derivative under specific conditions. princeton.edu For example, a rule of thumb suggests a reaction is feasible at room temperature if the sum (E + N) is greater than -5. princeton.edu

Computational modeling allows for the detailed exploration of potential reaction pathways. researchgate.net By calculating the free energy profile, chemists can distinguish between different mechanisms (e.g., concerted vs. stepwise), identify rate-determining steps, and characterize the structure of transition states. nih.govresearchgate.net

For reactions involving benzofurazan derivatives, DFT-based calculations can map out the energy landscape for processes like SNAr or cycloadditions. This involves:

Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized to find local minima on the potential energy surface.

Identifying Transition States (TS): A transition state is a first-order saddle point connecting reactants to products. Its structure provides crucial information about the reaction mechanism.

Calculating Energy Barriers: The difference in energy between the reactants and the transition state gives the activation energy (ΔG‡), which determines the reaction rate. A lower energy barrier indicates a kinetically more favorable pathway.

Such computational studies can reveal, for instance, whether a reaction proceeds through a stable intermediate (like a Meisenheimer complex in SNAr) or a single concerted step. researchgate.net

Solvent Effects in Computational Models

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can profoundly influence reaction rates and equilibria. nih.gov Computational models must account for these effects to achieve accurate, quantitative predictions. Two primary approaches are used:

Implicit Solvent Models (Continuum Models): These models treat the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. youtube.com This approach is computationally efficient and captures bulk electrostatic effects. Popular implicit models include:

Polarizable Continuum Model (PCM): Places the solute in a cavity within the dielectric continuum. rsc.org

Solvation Model based on Density (SMD): A universal solvation model that is widely used and parameterized for a broad range of solvents. nih.gov

COSMO (Conductor-like Screening Model): Treats the solvent as a conductor-like dielectric.

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation, surrounding the solute. This method can capture specific short-range interactions like hydrogen bonding but is significantly more computationally demanding.

For a polar molecule like Benzofurazan, 5-(dimethylamino)-, solvent choice is critical. A polar solvent would stabilize the charge-separated ground state and any polar intermediates or transition states, potentially altering reaction barriers and pathways compared to the gas phase or a nonpolar solvent. nih.govrsc.org DFT calculations incorporating an implicit solvent model like PCM or SMD are standard practice for studying the reactivity and properties of such molecules in solution. nih.gov

Future Directions and Emerging Research Areas

Novel Synthetic Strategies for Enhanced Structural Diversity

The future of benzofurazan (B1196253) chemistry lies in the development of synthetic methods that allow for precise control over molecular architecture, leading to a wider array of derivatives with tailored properties. While one-step reactions involving the substitution of a leaving group (like chlorine in NBD-Cl) with an amine are established, research is moving towards more complex and versatile strategies. mdpi.com

Key emerging strategies include:

Advanced C-H Functionalization : Protocols for the direct arylation of the benzofurazan core at specific positions are a significant area of development. mdpi.com For a derivative like 5-(dimethylamino)benzofurazan, which possesses an electron-donating group, regioselective C-H functionalization at the C4 and C7 positions can be challenging but offers a direct route to novel structures without pre-functionalized starting materials. mdpi.com

Domino and Tandem Reactions : Multi-component reactions and cascade sequences that form multiple bonds in a single operation are being explored to build complex molecular frameworks efficiently. nih.gov This includes tandem approaches like nucleophilic substitution followed by condensation to create highly conjugated systems of interest for materials science. researchgate.net

Post-Synthesis Modification : Developing methods to modify the core structure or the dimethylamino group after the initial synthesis of Benzofurazan, 5-(dimethylamino)- would provide rapid access to a library of related compounds. This could involve, for example, catalyzed reactions that functionalize the methyl groups of the dimethylamino moiety.

These advanced synthetic methodologies are crucial for generating a broad spectrum of compounds, enabling a deeper understanding of structure-property relationships.

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new benzofurazan-based molecules. By simulating molecular properties, researchers can predict the outcomes of experiments, saving time and resources.

Future computational work will likely focus on:

High-Throughput Virtual Screening : Using computational models to screen vast virtual libraries of potential Benzofurazan, 5-(dimethylamino)- derivatives for desired properties, such as specific absorption/emission wavelengths or electrochemical potentials.

Refined DFT and TD-DFT Studies : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are already used to optimize geometries and predict electronic properties like HOMO/LUMO energy levels and UV-Vis absorption spectra for benzofurazan derivatives. semanticscholar.orgdntb.gov.ua Future models will incorporate more complex environmental factors (solvation, solid-state effects) to achieve higher accuracy in predicting the behavior of materials in real-world devices. researchgate.net

Machine Learning Integration : Combining quantum chemical calculations with machine learning algorithms can create predictive models for complex properties that are too computationally expensive to calculate directly for large numbers of molecules. mdpi.com This could be used to predict the fluorescence quantum yield or non-linear optical properties of new derivatives based on their structure.

The following table presents examples of calculated electronic properties for various substituted benzofurazans, illustrating the type of data that predictive models utilize.

CompoundHOMO (eV)LUMO (eV)Electrochemical Gap (eV)
NBD-Cl-7.11-3.773.34
NBD-OCH3-6.49-3.493.00
NBD-OC6H5-6.61-3.603.01

Data sourced from experimental cyclic voltammetry measurements. semanticscholar.orgresearchgate.net

These predictive capabilities will guide synthetic chemists to target the most promising molecules for specific applications. researchgate.net

Exploration of New Reactivity Modes and Mechanistic Insights

A deeper understanding of the reactivity of Benzofurazan, 5-(dimethylamino)- is fundamental to its application. While nucleophilic aromatic substitution (SNAr) is a well-documented reaction pathway for many benzofurazan derivatives, future research will explore less conventional reactivity and provide deeper mechanistic understanding. researchgate.net

Emerging areas of investigation include:

Superelectrophilic Activation : Investigating reactions where the benzofurazan ring, particularly when bearing additional electron-withdrawing groups, acts as a "superelectrophile," enabling reactions with very weak nucleophiles. mdpi.commdpi.com

Photocatalysis and Redox Chemistry : Exploring the use of visible-light organophotocatalysts to initiate novel bond-forming reactions involving the benzofurazan core. nih.gov Given the established redox activity of some nitrobenzofurazans, understanding and controlling electron-transfer processes could unlock new synthetic transformations. nih.gov

Mechanistic Elucidation : Utilizing advanced spectroscopic techniques and computational studies to isolate and characterize reaction intermediates, such as Meisenheimer and Wheland complexes, in substitution and coupling reactions. mdpi.comresearchgate.net A detailed understanding of reaction mechanisms, including the potential for single electron transfer (SET) pathways, is crucial for optimizing reaction conditions and expanding their scope. researchgate.netnih.gov

Uncovering new reactions and understanding their underlying mechanisms will significantly broaden the synthetic utility of the Benzofurazan, 5-(dimethylamino)- scaffold.

Development of Next-Generation Functional Materials

The unique photophysical and electronic properties of benzofurazan derivatives make them prime candidates for a variety of functional materials. researchgate.net The presence of the electron-donating 5-(dimethylamino) group, in conjunction with the electron-accepting benzofurazan core, creates a strong intramolecular charge-transfer character, which is highly desirable for many applications.

Future development will target:

Advanced Fluorogenic Probes : Designing more sophisticated fluorescent sensors based on the Benzofurazan, 5-(dimethylamino)- core. Research will focus on creating probes with features like larger Stokes shifts, two-photon absorption capabilities, and fluorescence lifetime sensitivity for advanced imaging applications. researchgate.netacs.org

Optoelectronic Devices : Incorporating Benzofurazan, 5-(dimethylamino)- derivatives as components in Organic Light-Emitting Diodes (OLEDs) or organic solar cells. unime.it Their strong charge-transfer characteristics are beneficial for these applications, and molecular engineering can be used to tune their properties for optimal device performance. dntb.gov.ua

Hybrid Materials : Covalently grafting Benzofurazan, 5-(dimethylamino)- onto other materials, such as graphene oxide or mesoporous silica, to create novel hybrid systems. mdpi.comresearchgate.net These materials can combine the properties of both components, leading to applications in areas like sensing, catalysis, or targeted drug delivery. mdpi.comsrce.hr

The versatility of the benzofurazan scaffold ensures its continued role in the development of materials with tailored electronic and optical functions. researchgate.net

Integration with Interdisciplinary Fields

The future impact of Benzofurazan, 5-(dimethylamino)- will be significantly enhanced by its integration into fields beyond traditional chemistry. Its properties make it a valuable tool for addressing complex challenges in biology, medicine, and materials science.

Key interdisciplinary directions include:

Chemical Biology : The strong fluorescence of many benzofurazan derivatives has led to their use as labels for biomolecules. mdpi.com Future work will involve developing highly specific and biocompatible probes based on the 5-(dimethylamino)benzofurazan structure for real-time imaging of cellular processes or for use in high-throughput screening assays. nih.govrsc.org

Medicinal Chemistry : While avoiding direct therapeutic claims, the benzofurazan scaffold itself is present in various biologically active compounds. nih.gov Interdisciplinary research will continue to explore how derivatives can serve as structural motifs or tools in drug discovery processes, for example, as fluorescent tags to study drug-target interactions. rsc.org

Nanoscience : Integrating these molecules with nanoparticles to create advanced sensors or imaging agents. acs.org For instance, attaching Benzofurazan, 5-(dimethylamino)- to gold nanoparticles can alter its photophysical properties, leading to new recognition and sensing platforms. acs.org

The synergy between the chemistry of Benzofurazan, 5-(dimethylamino)- and the needs of other scientific fields will drive innovation and lead to novel solutions for complex problems.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for incorporating the 5-(dimethylamino) group into benzofurazan derivatives, and how are these compounds characterized?

  • The synthesis often involves nucleophilic substitution or condensation reactions. For example, ribosylation of benzofurazan derivatives with protected ribofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) can yield anomeric nucleoside derivatives. Deprotection using sodium metal in dry methanol generates free nucleosides, which are characterized via spectral analysis (¹H/¹³C NMR, UV-Vis, and mass spectrometry) to confirm regiochemistry and purity .

Q. How does the dimethylamino group influence the electronic properties of benzofurazan in spectroscopic studies?

  • The dimethylamino group acts as an electron-donating substituent, stabilizing charge-transfer transitions in UV-Vis spectra. This is critical for applications in fluorescence labeling. Spectral shifts in the range of 350–450 nm are typically observed, with quantum yields dependent on solvent polarity and substitution patterns .

Q. What are the standard protocols for validating the purity and stability of 5-(dimethylamino)benzofurazan derivatives under experimental conditions?

  • High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm is commonly used. Stability studies involve accelerated degradation under varying pH, temperature, and light exposure. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular integrity, while thermogravimetric analysis (TGA) assesses thermal stability .

Advanced Research Questions

Q. How can contradictory spectral data for 5-(dimethylamino)benzofurazan derivatives be resolved, particularly in distinguishing α- and β-anomers in nucleoside analogs?

  • Anomeric configuration is confirmed via NOESY NMR to detect spatial proximity between protons. For example, β-anomers exhibit cross-peaks between the anomeric proton and the ribose C2' proton, whereas α-anomers show coupling with C3'. X-ray crystallography provides definitive structural resolution if crystalline samples are obtainable .

Q. What role does the dimethylamino group play in modulating the biological activity of benzofurazan-based antimicrobial agents?

  • The dimethylamino group enhances membrane permeability due to its basicity, facilitating interaction with bacterial lipid bilayers. In rhodanine derivatives (e.g., 5-benzylidene-3-(2-(dimethylamino)ethyl)-2-thioxothiazolidin-4-one), the substituent improves MIC values against Gram-positive pathogens by 4–8-fold compared to non-aminated analogs. Structure-activity relationship (SAR) studies require systematic variation of substituents and in vitro assays (e.g., broth microdilution) .

Q. What computational methods are effective for predicting the photophysical properties of 5-(dimethylamino)benzofurazan derivatives?

  • Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) accurately predicts absorption/emission wavelengths. Solvent effects are modeled using the polarizable continuum model (PCM). For charge-transfer transitions, time-dependent DFT (TD-DFT) calculations correlate experimental Stokes shifts with theoretical HOMO-LUMO gaps .

Q. How can synthetic yields of 5-(dimethylamino)benzofurazan nucleosides be optimized, particularly in avoiding side reactions during deprotection?

  • Use of milder deprotection agents (e.g., NH₃/MeOH instead of sodium metal) reduces hydrolysis of labile glycosidic bonds. Anomeric mixtures are separated via flash chromatography on silica gel with gradient elution (hexane/ethyl acetate). Yields improve from ~40% to >60% with optimized stoichiometry and inert atmosphere conditions .

Data Contradiction and Methodological Challenges

Q. Why do conflicting reports exist regarding the fluorescence quantum yield of 5-(dimethylamino)benzofurazan in polar solvents?

  • Discrepancies arise from solvent purity, concentration-dependent aggregation, and excitation wavelength selection. Standardization using reference fluorophores (e.g., fluorescein) and strict degassing protocols minimize oxygen quenching effects. Recent studies report quantum yields of 0.45–0.55 in DMSO, decreasing to 0.15–0.25 in water due to solvatochromic quenching .

Q. How do structural isomers of 5-(dimethylamino)benzofurazan derivatives impact their reactivity in sulfur-transfer reactions?

  • The 1,2,4-dithiazole-3-thione isomer (CAS 29220-04-0) exhibits higher sulfur-transfer efficiency than its 1,3,4-isomer due to favorable orbital overlap in the transition state. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal rate constants of 10²–10³ M⁻¹s⁻¹ for thiol-disulfide exchange reactions .

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